

# Application Notes & Protocols: Fabrication of Hollow Microvessels using PEGDA with Microfluidics

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## Compound of Interest

Compound Name: Ethylene glycol diacrylate

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This document provides a detailed guide for the fabrication of hollow microvessels using Poly(ethylene glycol) diacrylate (PEGDA) in conjunction with microfluidic devices. This technology is instrumental in creating in vitro models of vascular networks for drug screening, disease modeling, and tissue engineering applications.

## Introduction

The development of realistic in vitro models of the microvasculature is crucial for advancing our understanding of physiological and pathological processes, as well as for the development of new therapeutics. Hollow microvessels fabricated from biocompatible hydrogels like PEGDA offer a versatile platform to mimic the structure and function of native blood vessels. Microfluidic technology enables precise control over the dimensions and geometry of these microvessels, allowing for the creation of reproducible and physiologically relevant models.<sup>[1]</sup><sup>[2]</sup>

This protocol outlines the materials, equipment, and procedures required to fabricate hollow PEGDA microvessels using a co-axial flow microfluidic approach.

## Materials and Equipment

## Reagents

- Poly(ethylene glycol) diacrylate (PEGDA) (various molecular weights, e.g., 250 Da, 3400 Da) [\[3\]](#)[\[4\]](#)
- Photoinitiator (e.g., Irgacure 819, LAP)[\[5\]](#)
- Poly(ethylene glycol) (PEG) for core solution
- Phosphate-Buffered Saline (PBS)
- Cell culture medium (if encapsulating cells)
- Sacrificial materials (e.g., Pluronic, PCL) for 3D printing support[\[5\]](#)
- Silane for surface treatment of glass slides (for 3D printed devices)[\[6\]](#)

## Equipment

- Microfluidic device (custom fabricated or 3D printed)
- Syringe pumps
- UV light source (365 nm)[\[7\]](#)
- Microscope (for observation of flow and polymerization)
- Scanning Electron Microscope (SEM) (for characterization)
- Viscometer[\[2\]](#)[\[8\]](#)
- Stereolithography (SLA) 3D printer (for device fabrication)[\[3\]](#)[\[9\]](#)
- Plasma cleaner (optional, for surface treatment)

## Experimental Protocols

### Microfluidic Device Fabrication

Microfluidic devices for hollow microvessel fabrication can be produced using standard soft lithography with PDMS or through 3D printing.

#### Protocol 1: 3D Printing of Microfluidic Device

- **Design:** Design the microfluidic chip with a co-axial flow geometry using CAD software. The design should include an inner channel for the core solution and an outer channel for the sheath (PEGDA) solution, which merge into a single channel where hydrodynamic focusing occurs.
- **Resin Preparation:** Prepare a biocompatible resin using low molecular weight PEGDA (e.g., 250 Da) and a photoinitiator (e.g., 0.4% Irgacure 819).<sup>[3]</sup> Ensure thorough mixing.
- **3D Printing:** Use a high-resolution SLA 3D printer to fabricate the device. To achieve high transparency and smooth surfaces, print against smooth glass slides.<sup>[6]</sup> The vat and build plate surfaces can be derivatized with a passivating silane and adhesive acrylate groups, respectively, to ensure proper print adhesion and detachment.<sup>[6]</sup>
- **Post-Processing:** After printing, wash the device thoroughly to remove any unreacted monomer. A 12-hour ethanol wash can render NPS-PEGDA resins non-cytotoxic.<sup>[10]</sup> For A-PEGDA resins, a thorough wash with ethanol or isopropanol is sufficient.<sup>[10]</sup> A UV post-curing step in a water bath is recommended to remove toxic leachates.<sup>[6]</sup>

## Preparation of Solutions

- **PEGDA Sheath Solution:** Prepare the PEGDA prepolymer solution by dissolving PEGDA in PBS to the desired concentration (e.g., 50 wt%).<sup>[2][8]</sup> Add the photoinitiator at an appropriate concentration (e.g., 0.8% w/v LAP).<sup>[5]</sup> Mix thoroughly until fully dissolved. Protect the solution from light.
- **PEG Core Solution:** Prepare the core solution by dissolving PEG in PBS (e.g., 50 wt%).<sup>[2][8]</sup> This solution will form the hollow lumen of the microvessel.

## Fabrication of Hollow Microvessels

- **Device Setup:** Connect the microfluidic device to syringe pumps. Load the PEGDA sheath solution and the PEG core solution into separate syringes.

- **Flow Initiation:** Set the flow rates for the core and sheath solutions on the syringe pumps. The ratio of the flow rates will determine the wall thickness of the hollow microvessel.
- **Hydrodynamic Focusing:** As the two solutions are pumped into the microfluidic device, the core solution is hydrodynamically focused by the surrounding sheath solution, creating a concentric flow regime.[\[1\]](#)
- **Photopolymerization:** Expose the co-axial flow in the downstream channel to a UV light source. This initiates the photopolymerization of the PEGDA sheath solution, solidifying it into a hollow microvessel around the liquid PEG core.[\[1\]](#)[\[8\]](#)
- **Collection:** The solidified hollow microvessel is extruded from the outlet of the microfluidic device and can be collected in a bath of deionized water.[\[8\]](#)

## Characterization

The fabricated hollow microvessels should be characterized to ensure they meet the desired specifications.

- **Dimensions:** The inner and outer diameters of the microvessels can be measured using optical microscopy and Scanning Electron Microscopy (SEM).[\[1\]](#)[\[8\]](#)
- **Cell Viability:** If cells are encapsulated within the PEGDA hydrogel, cell viability should be assessed using assays such as the LIVE/DEAD fluorescence assay.[\[4\]](#) Cell viability is influenced by factors such as PEGDA concentration and molecular weight.[\[4\]](#)[\[11\]](#)

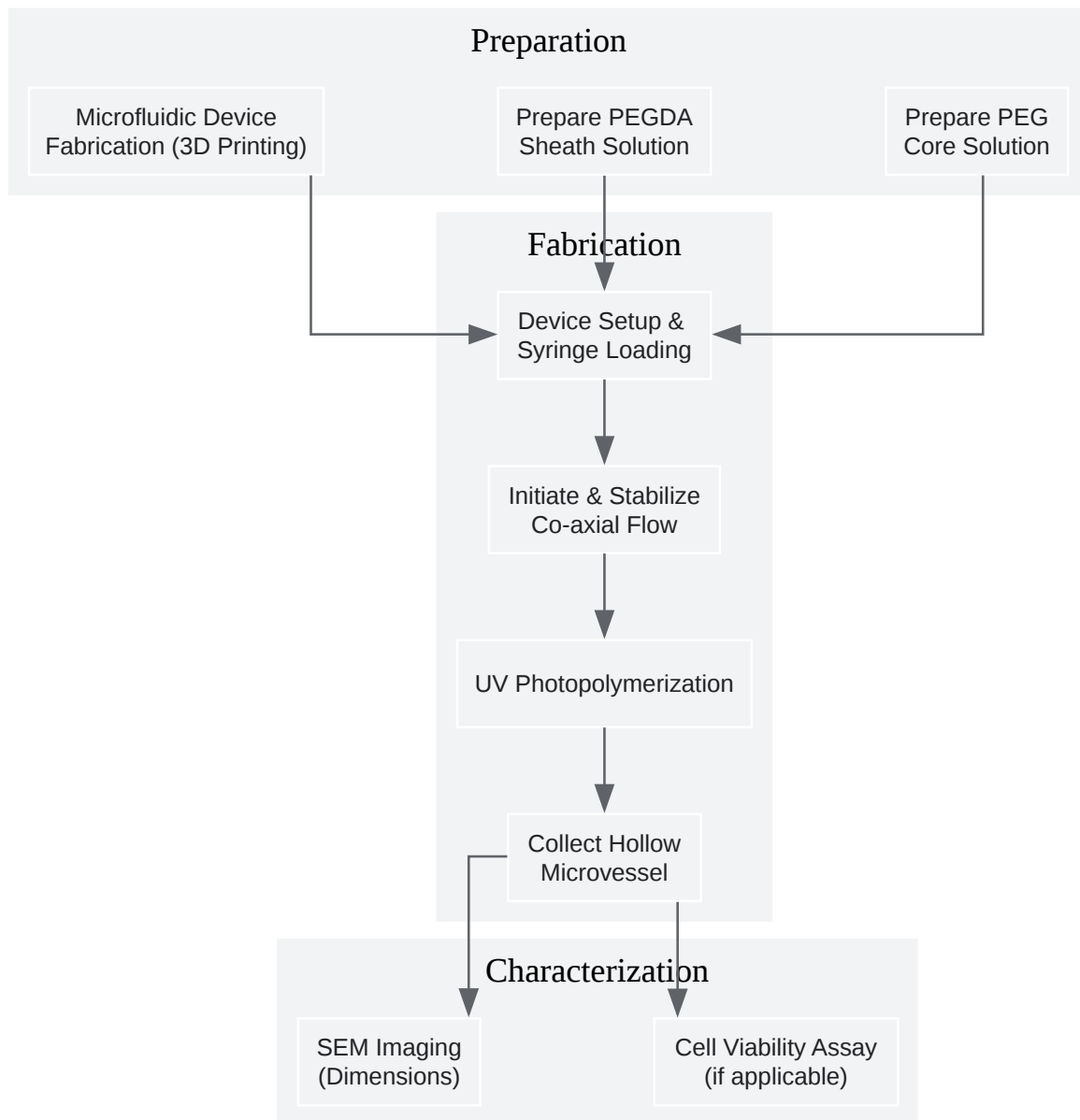
## Quantitative Data Summary

The following tables summarize key quantitative data from the literature for the fabrication of hollow PEGDA microvessels.

Parameter	Value	Source
Microfluidic Channel Dimensions		
Device 1 (Width x Height)	1.00 mm x 0.750 mm	[2]
Chevron Dimensions 1 (Width x Depth)	0.375 mm x 0.250 mm	[2]
Device 2 (Width x Height)	1.00 mm x 0.750 mm	[2]
Chevron Dimensions 2 (Width x Depth)	0.381 mm x 0.381 mm	[2]
Solution Properties		
PEGDA Concentration	50 wt%	[2][8]
PEG Concentration	50 wt%	[2][8]
Viscosity of 50 wt% PEGDA	8.60 mm <sup>2</sup> /s	[2][8]
Viscosity of 50 wt% PEG	8.68 mm <sup>2</sup> /s	[2][8]
Microvessel Dimensions		
Inner Diameter Range	15 µm to 73 µm	[1]
Cell Viability		
Viability in 20 wt% PEGDA blends	~80%	[4]

## Visualizations

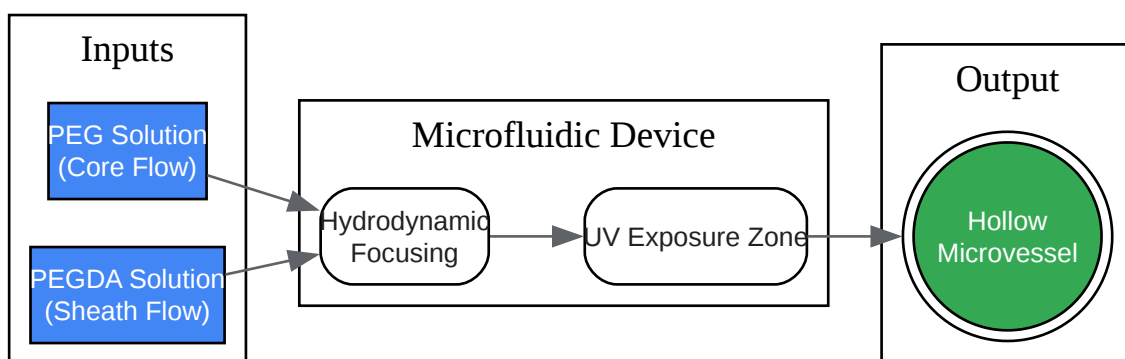
## Experimental Workflow



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Caption: Workflow for hollow microvessel fabrication.

## Co-axial Flow Principle



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Caption: Principle of co-axial flow for microvessel formation.

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## References

- 1. Manufacturing of poly(ethylene glycol diacrylate)-based hollow microvessels using microfluidics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Manufacturing of poly(ethylene glycol diacrylate)-based hollow microvessels using microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D-printing of transparent bio-microfluidic devices in PEG-DA - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 4. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allevi3d.com [allevi3d.com]
- 6. 3D-PRINTING OF TRANSPARENT BIO-MICROFLUIDIC DEVICES IN PEG-DA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 8. Manufacturing of poly(ethylene glycol diacrylate)-based hollow microvessels using microfluidics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10264G [pubs.rsc.org]

- 9. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 10. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 11. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
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